molecular formula C14H10N2O3 B1291295 5-(Benzyloxy)-2-nitrobenzonitrile CAS No. 38713-61-0

5-(Benzyloxy)-2-nitrobenzonitrile

Cat. No. B1291295
CAS RN: 38713-61-0
M. Wt: 254.24 g/mol
InChI Key: YPJNGWDUMUYHTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzonitrile derivatives is a topic of interest in several papers. For instance, 3-nitrobenzonitriles can be synthesized from 2,4,6-Triarylpyrylium salts and nitroacetonitrile, with a nitro group shifting to the C-3 position during the pyrylium ring transformation . Another paper describes the synthesis of 2-amino-5-nitrobenzonitrile derivatives by heating with cyclohexanone in the presence of a catalyst, leading to the formation of novel 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine compounds . Additionally, 3,5-dinitrobenzonitrile was synthesized using benzoic acid as a starting material through a series of reactions including nitration, esterification, amination, and dehydration .

Molecular Structure Analysis

The molecular structure of nitrobenzonitrile derivatives is influenced by the position and number of nitro groups on the benzene ring. The rotational spectra of 2- and 3-nitrobenzonitrile were recorded, and their structural parameters were determined using spectroscopic methods and compared with quantum-chemical calculations . These studies reveal how electron-withdrawing substituents like nitro groups affect the molecular structure depending on their position on the phenyl ring.

Chemical Reactions Analysis

The reactivity of substituted nitrobenzonitriles with other chemical species is an area of active research. For example, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide leads to various nitrocyclohexenone derivatives, showcasing the diverse reactivity of these compounds . Another study discusses the preparation of 2-fluoro-5-nitrobenzonitrile and its reactions with amines and amino acids, indicating the potential of nitrobenzonitrile derivatives to form new chemical bonds and structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitrile derivatives are closely related to their molecular structure. The presence of nitro and nitrile groups contributes to significant electron-withdrawing effects, which can be observed in their spectroscopic properties and reactivity. For example, the large dipole moments of 2- and 3-nitrobenzonitrile make them suitable for experiments involving AC-electric fields . The synthesis of 2,5-di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene, although not a nitrobenzonitrile, involves a nucleophilic substitution reaction of 4-fluorobenzonitrile, indicating the reactivity of the nitrile group in such compounds .

Scientific Research Applications

Synthesis of Novel Compounds

5-(Benzyloxy)-2-nitrobenzonitrile serves as a starting material in the synthesis of novel compounds. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst led to the formation of a novel compound, 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. This compound and others were identified using various spectroscopic methods, suggesting the versatility of nitrobenzonitriles in synthesizing heterocyclic compounds (Li et al., 2006).

Production of 2-Aminobenzonitriles

2-Aminobenzonitriles were prepared from 2-arylindoles through tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage. This method, featuring an inexpensive iron(III) catalyst, is significant for the production of 2-aminobenzonitriles, which are used in synthesizing benzoxazinones (Chen et al., 2018).

Development of Antimalarial and Antibacterial Agents

5-(Benzyloxy)-2-nitrobenzonitrile is also used in the development of antimalarial and antibacterial agents. For example, the reaction of 5-chloro-2-nitrobenzonitrile with mercaptoheterocycles resulted in compounds exhibiting suppressive antimalarial activity against Plasmodium berghei in mice (Elslager et al., 1980).

Synthesis of Gefitinib

In pharmaceutical research, derivatives of 5-(Benzyloxy)-2-nitrobenzonitrile have been used in the synthesis of Gefitinib, a drug used in cancer treatment. The synthesis involved several steps, including transformation to N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine (Jin et al., 2005).

Molecular Structure Analysis

The effects of electron-withdrawing groups on molecular structures have been studied using derivatives of nitrobenzonitriles. For example, the rotational spectra of 2- and 3-nitrobenzonitrile were analyzed to understand the structural changes caused by these substituents (Graneek et al., 2018).

properties

IUPAC Name

2-nitro-5-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-12-8-13(6-7-14(12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJNGWDUMUYHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618512
Record name 5-(Benzyloxy)-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-nitrobenzonitrile

CAS RN

38713-61-0
Record name 5-(Benzyloxy)-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-fluoro-2-nitrobenzonitrile (15 g, 90 mmol), benzyl alcohol (10.8 g, 100 mmol) and potassium carbonate (18.7 g, 135 mmol) in DMF (20 ml) was stirred at room temperature for 60 h. Water (60 ml) was added to the reaction, and the resultant yellow precipitate out filtered, washed with water, and dried under reduced pressure to provide 17.3 g (75.4%) of 5-benzyloxy-2-nitrobenzonitrile. The compound was used directly for the next step without further purification. MS GC-MS M+=211, RT=6.15 min.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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